molecular formula C15H15NO B8812529 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)-

2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)-

Cat. No.: B8812529
M. Wt: 225.28 g/mol
InChI Key: IUVYDBZSZDZCMG-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- is an organic compound that belongs to the class of enaminones. Enaminones are compounds that contain both an enamine and a ketone functional group. This particular compound is known for its applications in various fields, including dyeing, antimicrobial activities, and as a building block for more complex chemical structures .

Preparation Methods

The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . The reaction conditions often include heating and the use of solvents such as toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the dimethylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death . In antitumor research, it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar compounds to 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- include other enaminones and dimethylamino derivatives. For example:

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3

InChI Key

IUVYDBZSZDZCMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2'-Acetonaphthone (10 0 g, 58 mmol, [93-08-3]) was dissolved in 20 mL of N,N-dimethylformamide dimethylacetal [4637-24-5] and the mixture was heated under reflux for 14 hours. The mixture was then cooled, concentrated, and the crystalline residue was recrystallized from cyclohexane to give the title product as orange crystals (9.88 g, 76%). mp 100° -101° . Calc'd for C15H15NO: C 79.97%, H 6.71 %, N 6.22%; found: C 79.71%, H 6.76%, N 6.51%. NMR (CDCl3): 8.40 (s, 1 H); 8.00-7.83 (m, 5 H); 7.54-7.51 (m, 2 H); 5.86 (d, 1 H); 3.33-2.83 (br d, 6 H). Mass spec 226 (M +H+).
Quantity
0 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
76%

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